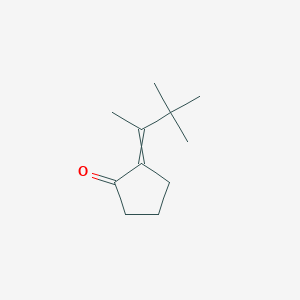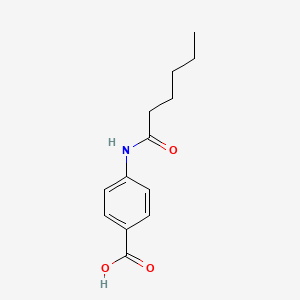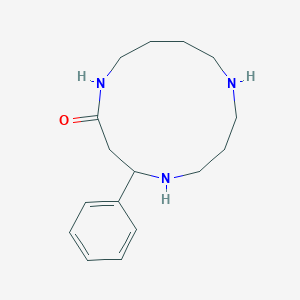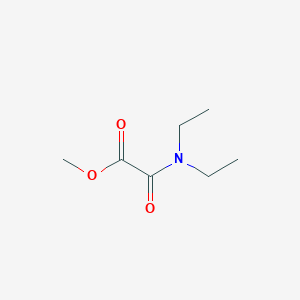![molecular formula C22H36N2S2 B14328203 3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione CAS No. 106854-49-3](/img/structure/B14328203.png)
3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a tetradecylamino group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione typically involves the reaction of benzothiazole derivatives with tetradecylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
科学的研究の応用
3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-[(Diethylamino)methyl]-1,3-benzothiazole-2(3H)-thione
- 6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Uniqueness
Compared to similar compounds, 3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione is unique due to the presence of the long tetradecyl chain. This structural feature imparts distinct hydrophobic properties, which can influence its solubility, reactivity, and interaction with biological membranes. These unique properties make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
106854-49-3 |
|---|---|
分子式 |
C22H36N2S2 |
分子量 |
392.7 g/mol |
IUPAC名 |
3-[(tetradecylamino)methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C22H36N2S2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-19-24-20-16-13-14-17-21(20)26-22(24)25/h13-14,16-17,23H,2-12,15,18-19H2,1H3 |
InChIキー |
NBOZDDUVYMTWDD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCNCN1C2=CC=CC=C2SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)
![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)

![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)



![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
